2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is produced on a scale suitable for research and development purposes. Companies like BOC Sciences and Santa Cruz Biotechnology offer this compound for research use, indicating that it is synthesized under controlled conditions to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the acetyl groups, yielding the corresponding thiol and glucopyranoside derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted glucopyranoside derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is utilized in proteomics for studying glycoprotein interactions and modifications. Its acetylated form aids in the stabilization of glycan structures during analysis. This compound is often used as a substrate in enzymatic assays to investigate glycosylation processes.

Drug Development

The compound's ability to modify biological molecules makes it a candidate for drug development. Its acetylthio group can interact with various biomolecules, potentially leading to the development of new therapeutic agents targeting specific pathways or diseases.

Antioxidant Activity

Research has indicated that compounds similar to 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside exhibit antioxidant properties. These properties can be harnessed in formulations aimed at reducing oxidative stress in biological systems.

Case Study 1: Glycoprotein Interaction Studies

In a study published in the Journal of Biological Chemistry, researchers utilized this compound to explore its role in glycoprotein interactions. The findings demonstrated that the compound could effectively stabilize certain glycan structures during mass spectrometry analysis, leading to improved identification of glycoproteins .

Case Study 2: Antioxidant Properties

A research article in Food Chemistry highlighted the antioxidant potential of similar acetylated glucopyranosides. The study found that these compounds could scavenge free radicals effectively, suggesting potential applications in food preservation and health supplements .

Summary of Applications

| Application Area | Description |

|---|---|

| Proteomics Research | Used as a substrate for studying glycoprotein interactions |

| Drug Development | Potential for creating new therapeutic agents |

| Antioxidant Activity | Exhibits properties that can reduce oxidative stress |

Wirkmechanismus

The mechanism of action of 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetylthio group can undergo enzymatic cleavage, releasing active thiol groups that can interact with various molecular targets. These interactions can modulate biochemical pathways involved in carbohydrate metabolism and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside

- 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

Uniqueness

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is unique due to its specific acetylthioethyl and tetra-O-acetyl functional groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to act as an intermediate in drug synthesis and its role in studying carbohydrate metabolism make it particularly valuable in research .

Biologische Aktivität

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is a glycoside derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its acetylthio group and multiple acetyl functionalities on the glucopyranoside moiety, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

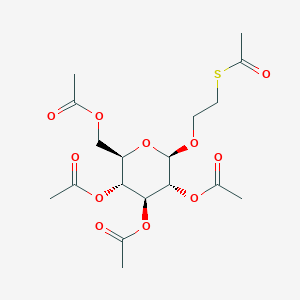

Chemical Structure

The molecular structure of 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside can be represented as follows:

This structure features a glucopyranoside backbone with four acetyl groups and an acetylthioethyl substituent. The presence of these functional groups is critical for its biological activity.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. COX enzymes play a pivotal role in the inflammatory response by converting arachidonic acid to prostaglandins. Compounds that interact with COX enzymes can modulate inflammatory pathways . Although direct studies on this compound's interaction with COX enzymes are not available, the presence of an acetyl group suggests potential for such activity.

The biological activity of 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside can be attributed to several mechanisms:

- Enzyme Inhibition : The acetylthio group may facilitate interactions with enzyme active sites.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

- Modulation of Signaling Pathways : Glycosides often modulate cellular signaling pathways by acting as ligands for receptors involved in inflammation and immune responses.

Case Studies

- Antifungal Efficacy : A study investigating the antifungal properties of various glycosides found that those with acetyl groups exhibited enhanced activity against pathogenic fungi. The results suggested that structural modifications could optimize bioactivity .

- Cytotoxicity : In vitro studies on related glycosides have shown cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways . While specific data for 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is lacking, it is reasonable to hypothesize similar effects based on structural analogs.

Data Summary Table

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O11S/c1-9(19)25-8-14-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(29-14)24-6-7-30-13(5)23/h14-18H,6-8H2,1-5H3/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVQXAUNYBLARZ-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455623 | |

| Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34044-34-3 | |

| Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.